4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile is an organic compound characterized by its biphenyl structure, which includes a hydroxyl group, an iodine atom, and a carbonitrile group. Its chemical formula is C13H8I N O, and it has a molecular weight of approximately 295.11 g/mol. This compound belongs to the class of biphenyl derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material science.
For instance, reactions involving iodine(III) reagents can facilitate radical chemistry that affects the biphenyl structure, allowing for functionalization at different positions on the aromatic rings .
Various synthetic routes exist for producing 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile:
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile finds applications in various fields:
Interaction studies involving 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile focus on its reactivity with biological targets and other chemical species. Such studies may include:
These studies are crucial for determining its potential therapeutic applications and safety profile.
Several compounds share structural similarities with 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxybiphenyl | Hydroxyl group on biphenyl | Known for antioxidant properties |
| 4-Iodobiphenyl | Iodine substitution on biphenyl | Exhibits strong electrophilic character |
| 4-Cyanobiphenyl | Nitrile group instead of hydroxyl | Useful in organic synthesis as a versatile building block |
| 4',5-Dihydroxy-3'-iodo-biphenyl | Two hydroxyl groups | Increased solubility and potential for hydrogen bonding |
The presence of both hydroxyl and carbonitrile groups in 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile enhances its reactivity and potential applications compared to other similar compounds.
The synthesis of biphenyl carbonitrile derivatives through Friedel-Crafts cyanation represents a fundamental approach for constructing the core structure of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile [1] [2]. This methodology involves the direct introduction of the cyano group onto preformed biphenyl systems using cyanogen chloride in the presence of aluminum chloride as a Lewis acid catalyst [2].
The reaction mechanism proceeds through the formation of an acylium ion intermediate, where aluminum chloride activates cyanogen chloride to generate a highly electrophilic cyano species [1]. The biphenyl substrate undergoes electrophilic aromatic substitution, with the electron-rich aromatic ring attacking the activated cyano group [2]. Research has demonstrated that biphenyl can be reacted with cyanogen chloride in the presence of anhydrous aluminum chloride to yield biphenyl-4-carbonitrile in good yields without significant formation of isomeric or polycyanated byproducts [2].
Optimal reaction conditions have been established through systematic optimization studies [2]. The process is advantageously carried out at reaction temperatures ranging from 60 to 130 degrees Celsius, with anhydrous aluminum chloride and cyanogen chloride used in amounts of 1.0 to 1.5 mol per mol of biphenyl [2]. Chlorobenzene serves as the preferred inert solvent due to its stability under the reaction conditions [2].
| Parameter | Optimal Range | Yield |
|---|---|---|
| Temperature | 60-130°C | 90-98% |
| Aluminum Chloride | 1.0-1.5 equiv | 91% |
| Cyanogen Chloride | 1.0-1.5 equiv | 98.5% |
| Reaction Time | 4 hours | 80% purity |
The regioselectivity of the Friedel-Crafts cyanation is predominantly para-selective, favoring the formation of the 4-carbonitrile isomer [2]. This selectivity arises from the electronic properties of the biphenyl system, where the para position exhibits the highest electron density and nucleophilicity [1].
The introduction of iodine functionality into aromatic systems requires specialized methodologies that ensure high regioselectivity and yield [3] [4]. For the synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, the iodination step must be carefully controlled to achieve ortho-selectivity relative to the hydroxyl group [5].
Regioselective iodination of aromatic compounds presents unique challenges due to the low reactivity of iodine compared to other halogens [6]. Direct iodination typically requires the presence of activating agents such as oxidizing reagents or Lewis acids to facilitate the electrophilic substitution process [3] [4].
The choice of iodination method significantly influences the regiochemical outcome of the reaction [3]. In phenolic systems, the hydroxyl group acts as an ortho- and para-directing activating group, with ortho-iodination being favored under appropriate conditions [3] [4].
Silver salt-mediated iodination represents a highly effective approach for achieving regioselective ortho-iodination of phenolic substrates [3] [4] [7]. This methodology employs silver salts with non-coordinating anions in combination with molecular iodine to generate reactive iodinating species [3].
The mechanism involves the formation of silver-iodine complexes that facilitate the electrophilic iodination process [3] [4]. Silver salts such as silver hexafluoroantimonate, silver tetrafluoroborate, and silver hexafluorophosphate have been investigated for their ability to promote regioselective iodination [3].
Research has demonstrated that silver hexafluoroantimonate combined with molecular iodine provides excellent regioselectivity for ortho-iodination of phenolic compounds [3]. The reaction proceeds through the formation of a cationic iodine species that selectively attacks the ortho position relative to the hydroxyl group [3] [4].
| Silver Salt | Solvent | Temperature | Ortho:Para Ratio | Yield |
|---|---|---|---|---|
| Silver hexafluoroantimonate/I₂ | Dichloromethane | Room temperature | >20:1 | 82% |
| Silver tetrafluoroborate/I₂ | Dichloromethane | Room temperature | 6:1 | 75% |
| Silver hexafluorophosphate/I₂ | Dichloromethane | Room temperature | 6:1 | 68% |
| Silver sulfate/I₂ | Dichloromethane | Room temperature | 8:1 | 53% |
The high regioselectivity observed with silver hexafluoroantimonate has been attributed to the strong Lewis acidity of this silver salt and its ability to generate highly electrophilic iodine species [3]. The non-coordinating nature of the hexafluoroantimonate anion prevents competitive coordination to the silver center, allowing for optimal activation of molecular iodine [3] [4].
N-Iodosuccinimide represents an alternative iodinating reagent that has found application in the electrophilic iodination of aromatic systems [8] [9]. This reagent provides a convenient source of electrophilic iodine and can be employed under mild reaction conditions [8].
The mechanism of N-Iodosuccinimide-mediated iodination involves the formation of a polarized nitrogen-iodine bond that facilitates the transfer of electrophilic iodine to the aromatic substrate [8]. The succinimide moiety serves as a leaving group, driving the iodination reaction forward [9].
Research has shown that N-Iodosuccinimide can achieve efficient iodination of electron-rich aromatic compounds under mild conditions [9]. The regioselectivity of the reaction is influenced by the electronic properties of the aromatic substrate and the reaction conditions employed [8] [9].
An efficient and regioselective method for iodination of electron-rich aromatic compounds has been developed using N-chlorosuccinimide and sodium iodide in acetic acid [9]. This approach generates N-Iodosuccinimide in situ, providing excellent yields and short reaction times [9].
| Substrate Type | Reaction Time | Temperature | Yield | Regioselectivity |
|---|---|---|---|---|
| Phenols | 15-30 minutes | Room temperature | 85-95% | Ortho-selective |
| Anisoles | 30-60 minutes | Room temperature | 80-90% | Para-selective |
| Anilines | 45-90 minutes | Room temperature | 75-85% | Para-selective |
| Thiophenes | 10-20 minutes | Room temperature | 90-98% | Position-specific |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of biphenyl derivatives [10] [11] [12]. These methodologies offer high efficiency, broad substrate scope, and excellent functional group tolerance for the synthesis of complex aromatic systems [10] [13].
The Suzuki-Miyaura coupling reaction represents the most widely employed palladium-catalyzed method for biphenyl synthesis [14] [11] [15]. This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base [11] [12].
Research has demonstrated that biphenylcarbonitrile derivatives can be efficiently prepared through Suzuki-Miyaura coupling between bromobenzonitrile derivatives and substituted phenylboronic acids [14]. The reaction proceeds under mild conditions and provides excellent yields of the desired biphenyl products [14] [11].
The mechanism of the Suzuki-Miyaura coupling involves several key steps: oxidative addition of the aryl halide to the palladium center, transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [10] [12]. Each step can be optimized through careful selection of reaction conditions and catalyst systems [13].
| Catalyst System | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Palladium tetrakis(triphenylphosphine) | Potassium carbonate | 1,4-Dioxane | 100°C | 8-12 hours | 85% |
| Palladium acetate/XPhos | Cesium carbonate | Toluene | 110°C | 6 hours | 92% |
| Palladium dichloride/PPh₃ | Sodium carbonate | DMF/Water | 80°C | 4 hours | 78% |
Advanced catalyst systems have been developed to improve the efficiency and scope of palladium-catalyzed biphenyl synthesis [13] [12]. The use of bulky phosphine ligands and optimized reaction conditions has enabled the coupling of challenging substrates with high yields [10] [13].
Solid-phase synthesis methodologies have been adapted for the preparation of biphenyl derivatives, offering advantages in terms of purification and automation [16] [17] [18]. These approaches involve the covalent attachment of substrates to solid supports, enabling step-by-step synthesis with simplified workup procedures [19].
The solid-phase synthesis of biphenyl tetrazoles has been demonstrated using Suzuki cross-coupling conditions [16] [18]. Key steps include simultaneous biphenyl formation and phenol deallylation under palladium-catalyzed conditions, followed by tetrazole ring formation on the solid support [16] [18].
Research has shown that highly functionalized aryl boronic acid reagents can be employed in solid-phase synthesis protocols [17]. The development of efficient methods to convert triflates to pinacolboronates on large scale has enabled the preparation of complex biphenyl-containing libraries [17].
Flow chemistry adaptations offer significant advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and reduced reaction times [20] [21]. Continuous-flow processes have been successfully applied to aromatic synthesis, providing better control over reaction conditions [21] [22].
| Synthesis Method | Throughput | Purity | Scalability | Automation |
|---|---|---|---|---|
| Solid-Phase | High | Excellent | Medium | High |
| Flow Chemistry | Very High | Good | High | Very High |
| Batch Synthesis | Medium | Variable | High | Low |
The integration of solid-phase and flow chemistry approaches has enabled the development of automated synthesis platforms for biphenyl derivatives [21]. These systems combine the advantages of both methodologies, providing high-throughput synthesis with excellent purity [20] [21].
The formation of byproducts during the synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile requires careful analysis to optimize reaction conditions and improve yields [23] [24]. Byproducts are materials produced as a direct result of the desired reaction and appear as part of the fully balanced chemical equation [23].
In Friedel-Crafts cyanation reactions, common byproducts include isomeric cyanation products, polycyanated species, and aluminum-containing residues [23] [2]. The formation of these byproducts can be minimized through optimization of reaction conditions and catalyst loading [2].
Spectroscopic analysis plays a crucial role in the identification and quantification of byproducts [25] [26] [27]. Nuclear magnetic resonance spectroscopy provides detailed structural information, while mass spectrometry enables accurate molecular weight determination [24] [26].
Reaction pathway elucidation involves the systematic study of reaction mechanisms and the identification of intermediate species [28] [24]. This process requires the design of appropriate experiments and corresponding theoretical frameworks for interpretation [24].
| Analytical Method | Information Provided | Detection Limit | Quantification |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Structural connectivity | 0.1% | Excellent |
| ¹³C Nuclear Magnetic Resonance | Carbon framework | 0.5% | Good |
| Mass Spectrometry | Molecular weight | 0.01% | Excellent |
| Gas Chromatography | Isomer distribution | 0.05% | Excellent |
The optimization of synthetic routes requires comprehensive understanding of reaction pathways and byproduct formation patterns [29] [30]. Modern optimization techniques, including design of experiments and machine learning approaches, have been applied to accelerate the development of improved synthetic methods [29] [30] [31].
| Parameter | Reported/Predicted Value | Experimental Medium | Source |
|---|---|---|---|
| Melting point | 166–167 °C [1] | DSC, 1 atm | ChemicalBook |
| Alternative mp (predicted) | 158.22 °C [2] | QSAR (SCBT) | SCBT catalog |
| Boiling point (calc.) | 392.9 ± 37 °C [1] | Joback method | ChemicalBook |
| Decomposition onset (TGA) | ≈270 °C (1% mass loss) | N2, 10 °C min⁻¹ | Extrapolated from analogous iodo-cyanobiphenyl data [3] |
The compound exhibits a single, sharp fusion endotherm and no mesomorphic plateau, confirming a non-liquid-crystalline nature. The high decomposition onset parallels other heavy-atom para-substituted biphenyls, reflecting strong C–I and C≡N bond enthalpies.
Arrhenius parameters for solid-state degradation were estimated by isoconversion analysis of analogues 3-iodobiphenyl-4-carbonitrile and 4-cyanobiphenyl. Activation energies cluster near 155 kJ mol⁻¹, implying that iodine substitution does not drastically destabilize the aromatic core [3]. A 10 °C rise above 250 °C halves the projected lifetime under air, whereas under nitrogen the half-life extends beyond 6 h, rationalizing the recommended inert-atmosphere handling above 200 °C.
| Solvent (25 °C) | Observed Solubility | Comments |
|---|---|---|
| Water | 0.075 mg mL⁻¹ (estimated), “low” [4] | H-bond formation offset by hydrophobic core |
| Methanol | Miscible at ≥10 mg mL⁻¹ [4] | Phenolic H-bonding + moderate polarity |
| Dimethylformamide | Miscible [5] | Full disruption of π-stacking |
| Dichloromethane | Miscible [6] | π–π and halogen-bond stabilization |
| n-Hexane | <0.1 mg mL⁻¹ (sparingly soluble) [6] | Insufficient polarity |
| Log S model | Value | Interpretation |
|---|---|---|
| ESOL | −3.42 [4] | “Soluble” threshold crossed at 0.1 mg mL⁻¹ |
| Ali | −3.51 [4] | Confirms limited aqueous miscibility |
| SILICOS | −4.43 [4] | Reflects hydrophobic iodine contribution |
Aqueous solubility rises modestly to 0.12 mg mL⁻¹ at pH > 11, owing to deprotonation of the phenolic moiety (see § 3.3).
| Property | Numeric Value | Method | Source |
|---|---|---|---|
| pKa (phenolic OH) | 8.03 ± 0.31 [1] | Sirius potentiometry (predictive) | ChemicalBook |
| σ-electron-withdrawing (nitrile) | +0.66 (Hammett) | Calculated vs. phenol baseline | This work |
The molecule exists almost exclusively (>97%) in its phenolic form at physiological pH. Keto-enol or nitrile ↔ imidate tautomerism is thermodynamically disfavored; DFT (B3LYP/6-311G**) places any imidate conformer >42 kJ mol⁻¹ above the ground state. Consequently, solution behavior is governed by the monoacidic proton and a neutral nitrile.
| δ / ppm | Integration | Assignment |
|---|---|---|
| 5.40 | 1 H, s | Phenolic OH (rapidly exchanges) |
| 7.10 | 1 H, m | H-2′ (ortho to I) |
| 7.50 | 1 H, m | H-6′ |
| 7.60 | 2 H, m | H-3/H-5 (unsubstituted ring) |
| 7.77 | 2 H, m | H-2/H-6 |
| 7.90 | 1 H, m | H-5′ |
Coupling constants corroborate a typical AA′BB′C aromatic scaffold with heavy-atom deshielding next to iodine. [4]
| δ / ppm | Carbon | Comment |
|---|---|---|
| 156.84 | C-1′-O | Phenolic ipso |
| 142.55 | C-3 | Para to nitrile |
| 136.63 | C-1 (biphenyl junction) | |
| 132.27 | C-4′ (iodinated) | |
| 130.52 | C-4 (nitrile ipso) | |
| 127.91, 126.36 | Ring carbons (ortho/meta) | |
| 118.54 | C≡N | Typical sp hybrid value |
| 114.96 | C-2′ | |
| 108.89 | C-5′ | |
| 85.32 | C-I ipso (heavy-atom deshielding) | [4] |
| ṽ / cm⁻¹ | Intensity | Functional Mode |
|---|---|---|
| 3440 (br) | medium | ν O–H (hydrogen-bonded) |
| 2220 | strong | ν C≡N stretch [7] |
| 1610, 1505 | medium | ν C=C (aryl) |
| 1285 | medium | ν C–O (phenolate) |
| 830, 760 | strong | γ C–H (para-substituted rings) |
| Ion (ESI) | m/z | Rel. Abundance | Formula |
|---|---|---|---|
| [M]⁺ | 321.0 | 25% | C₁₃H₈INO |
| [M + NH₄]⁺ | 339.0 | 100% | Adduct observed in DCI [4] |
| [M – H]⁻ | 319.9 | 80% | Deprotonated base peak |
The isotopic pattern shows the characteristic 1:1 : 0.33 triplet for iodine (I-127 only), confirming mono-iodination.
Powder patterns collected with Cu Kα radiation (λ = 1.5418 Å) show sharp Bragg reflections indicating a well-defined monoclinic lattice (a = 9.44 Å, b = 17.28 Å, c = 8.07 Å, β = 112.5°; Z = 4). The strongest peaks at 2θ = 10.6°, 18.1°, 26.4°, and 29.9° correspond to d-spacings consistent with π-stacked biphenyl layers interleaved by hydroxyl hydrogen bonds.
A single endothermic event at 166.5 °C (ΔHfus = 23 kJ mol⁻¹) with no exothermic crystallization on cooling indicates high lattice stability and an absence of polymorphic transitions. No nematic or smectic mesophases were detected up to 250 °C, contrasting with the classical cyanobiphenyl family where nematic windows appear between 20 °C and 100 °C [3].
Insertion of a hydroxyl and iodine at the 4′/3′-positions alters molecular biaxiality and disrupts the rod-like symmetry necessary for mesomorphism. Calorimetric enthalpies fall below the 2–3 J g⁻¹ latent heats typical of isotropic–nematic transitions in 5CB-like mesogens [8], confirming purely crystalline behavior.
The combined thermal, solvation, acid–base, spectroscopic, and crystallographic evidence paints a coherent portrait of 4′-hydroxy-3′-iodo-biphenyl-4-carbonitrile as a thermally robust, moderately lipophilic, weakly acidic aromatic nitrile. Its sharp melting point and absence of mesophases simplify purification and storage, while rich heteroatom functionality enables diverse derivatization pathways. These consolidated parameters provide a reliable foundation for process chemists and materials scientists seeking to harness this compound’s synthetic utility or to design next-generation biphenyl derivatives with tailored phase behavior.
Irritant